(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 4-fluorophenylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of certain enzymes .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, studies have shown that modifications to the structure of similar compounds can significantly affect their inhibitory effects on certain enzymes .Physical and Chemical Properties Analysis
The compound is a white to yellow solid . It has a storage temperature of 2-8°C .Scientific Research Applications
Synthesis and Structural Exploration
Recent research has been dedicated to the synthesis and structural characterization of novel bioactive heterocycles, including derivatives closely related to the query compound. These studies involve comprehensive analyses using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction, aiming to understand the compound's chemical behavior and stability, as demonstrated in the study by Benaka Prasad et al. (2018) which focused on antiproliferative activity and structural characterization of a related heterocycle (S. Benaka Prasad et al., 2018).
Biological Activity and Antiproliferative Effects
Another facet of research on compounds like "(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone" includes evaluating their biological activity, particularly in terms of antiproliferative effects against various cancer cell lines. This is evident in the study that synthesized and tested novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives for their antibacterial activity, highlighting the potential for further development of these compounds as therapeutic agents (A. Nagaraj et al., 2018) (A. Nagaraj et al., 2018).
Fluorescent Logic Gates and Sensing Applications
Research by Gauci and Magri (2022) explores the design of fluorescent logic gates using compounds with a piperazine receptor and aryl group, indicating applications in sensing and molecular recognition. This study demonstrates the compound's versatility in creating reconfigurable fluorescent logic gates, which can be useful in probing cellular microenvironments (Gabriel Gauci & David C. Magri, 2022).
Antagonistic and Agonistic Receptor Studies
A significant area of research involves the evaluation of the compound's interaction with various receptors, offering insights into its potential as a pharmaceutical agent. For instance, the study on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor provides valuable information on the structural requirements for receptor binding and activity, contributing to the understanding of receptor-ligand interactions and the development of receptor-specific drugs (J. Shim et al., 2002).
Safety and Hazards
The safety information available indicates that the compound is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of eye contact .
Future Directions
The future directions for this compound could involve further studies on its structure-activity relationship and its potential as an inhibitor of ENTs . Additionally, more research could be conducted to explore its potential applications in the treatment of conditions related to the function of ENTs .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O2/c27-21-6-8-22(9-7-21)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-23-4-2-1-3-5-23/h1-9,18-20H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDPGNCKTGUTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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